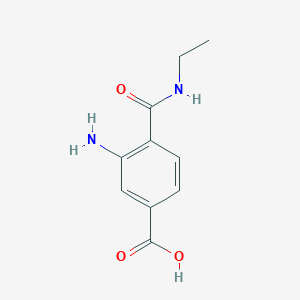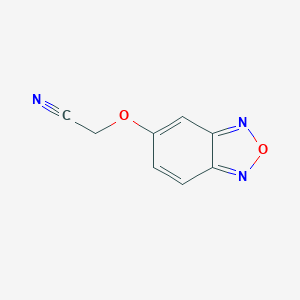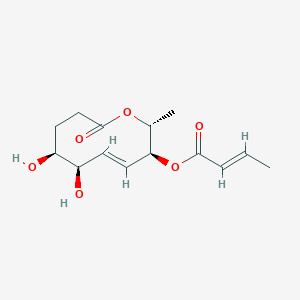
Aspinolide B
Descripción general
Descripción
Aspinolide B is a natural product that is found in the leaves of the plant Aspidosperma polyneuron. It belongs to the class of compounds known as alkaloids and has been the focus of much scientific research due to its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
First Total Synthesis of Aspinolide B :
- The first asymmetric total synthesis of this compound was accomplished, confirming its absolute stereochemistry through key steps including Felkin-type addition and Nozaki-Hiyama-Kishi coupling reaction. This synthesis was crucial in establishing the correct specific optical rotation previously reported for this compound (Pilli, Victor, & de Meijere, 2000).
Ring-Closing Metathesis Approach for this compound Synthesis :
- A highly convergent stereoselective synthesis of this compound using a ring-closing metathesis reaction to construct its 10-membered ring. This approach highlighted the importance of developing efficient methods for the formation of medium-sized rings, which are notoriously difficult due to entropic and enthalpic factors (Ghosh & Rao, 2007).
Divergent Synthesis of Aspinolides B, E, and J :
- This study showcased the stereoselective synthesis of not only this compound but also E and J, using divergent strategies starting from commercially available precursors. The cross-metathesis reaction and intramolecular macrolactonization were key in forming the 10-membered ring lactones (Chang et al., 2019).
Increased Production of Aspinolides in Mutant Trichoderma Arundinaceum :
- A study on Trichoderma arundinaceum revealed that a mutant version of the fungus produced a larger quantity of Aspinolides B and C. This was significant as it suggested that these compounds might play a role in the fungus’s interaction with other organisms or its environment, indicating potential bioactive properties (Izquierdo-Bueno et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[(2R,3S,4E,6R,7S)-6,7-dihydroxy-2-methyl-10-oxo-2,3,6,7,8,9-hexahydrooxecin-3-yl] (E)-but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-3-4-13(17)20-12-7-5-10(15)11(16)6-8-14(18)19-9(12)2/h3-5,7,9-12,15-16H,6,8H2,1-2H3/b4-3+,7-5+/t9-,10-,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONWLSGBOITROJ-NYKMOZCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OC1C=CC(C(CCC(=O)OC1C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)O[C@H]1/C=C/[C@H]([C@H](CCC(=O)O[C@@H]1C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017470 | |
| Record name | Aspinolide B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188605-15-4 | |
| Record name | Aspinolide B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188605154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aspinolide B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Aspinolide B and where is it found?
A1: this compound is a 10-membered lactone polyketide primarily produced by the fungus Aspergillus ochraceus. [, ] It was first discovered through chemical screening methods in cultures of this fungus under altered fermentation conditions. [] Later, it was also found to be produced by Trichoderma arundinaceum, a fungus known for its biocontrol potential. [, ]
Q2: What is the chemical structure of this compound?
A2: While the exact spectroscopic data may be found in the original research articles, this compound's structure is characterized by a 10-membered lactone ring, containing multiple chiral centers. This structural complexity makes its synthesis challenging, and several approaches have been explored, including Nozaki–Hiyama–Kishi reactions [] and ring-closing metathesis. [, ]
Q3: Has the total synthesis of this compound been achieved?
A3: Yes, the first total synthesis of this compound was achieved and reported, confirming its absolute stereochemistry through Helmchen's method. [] This synthesis was significant because it corrected the previously reported specific optical rotation of the compound.
Q4: How does the production of this compound change in Trichoderma arundinaceum?
A5: Interestingly, when the gene responsible for the production of Harzianum A (a trichothecene) is disrupted in Trichoderma arundinaceum, the fungus overproduces this compound and other related compounds. [] This suggests a possible cross-pathway regulation mechanism between terpene and polyketide synthesis in this organism.
Q5: Are there other Aspinolides, and what is their significance?
A6: Yes, several other Aspinolides (C, D, E, F, G, and J) have been identified. [, , ] Their discovery further emphasizes the existence of a complex terpene-polyketide cross-pathway in Trichoderma arundinaceum. [] The variations in their structures, and potentially their biological activities, make them interesting targets for further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



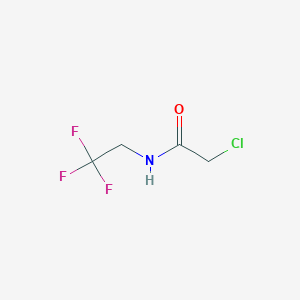
![3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B68300.png)
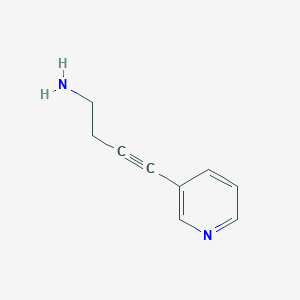
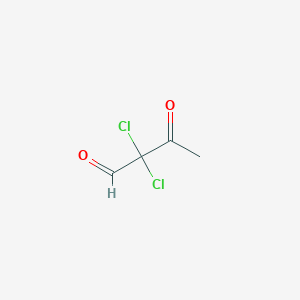
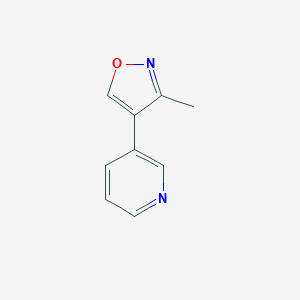

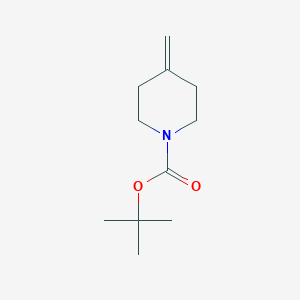
![2-amino-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B68326.png)
![3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile](/img/structure/B68328.png)
![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B68330.png)
![Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI)](/img/structure/B68331.png)
